(R)-Acide N-Fmoc-3-amino-4-(phénylthio)butanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

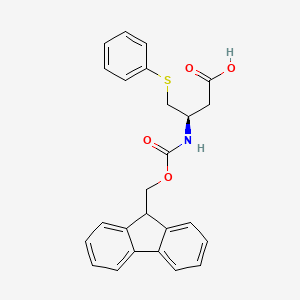

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of a phenylthio group adds to its unique chemical properties, making it a valuable intermediate in various organic synthesis processes.

Applications De Recherche Scientifique

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.

Biochemical Pathways

Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .

Pharmacokinetics

Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

Formation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amino acid with a phenylthiol derivative under suitable conditions.

Final Deprotection and Purification: The final product is obtained by deprotecting the Fmoc group using a base such as piperidine, followed by purification through techniques like crystallization or chromatography.

Industrial Production Methods

Industrial production of ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced phenylthio derivatives.

Substitution: Substituted amino acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-N-Fmoc-3-amino-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a phenylthio group.

®-N-Fmoc-3-amino-4-(ethylthio)butanoic acid: Contains an ethylthio group instead of a phenylthio group.

Uniqueness

®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its methylthio and ethylthio analogs. The phenylthio group can participate in specific interactions and reactions that are not possible with other thio groups, making it a valuable compound in various synthetic and research applications.

Activité Biologique

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a complex amino acid derivative notable for its applications in medicinal chemistry and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in solid-phase peptide synthesis, and a phenylthio group that enhances its biological interactions. This article delves into the biological activities, synthesis methods, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is C25H23NO4S, with a molar mass of 427.52 g/mol. The compound's structure includes:

- Fmoc Group : Provides protection for the amino group during synthesis.

- Phenylthio Group : Enhances biological activity through potential interactions with biological targets.

Synthesis Methods

The synthesis of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid typically involves several steps:

- Protection of the Amino Group : The amino group is protected using Fmoc-Cl in the presence of a base like triethylamine.

- Introduction of the Phenylthio Group : This is achieved through nucleophilic substitution reactions involving phenylthiol derivatives.

- Deprotection and Purification : The Fmoc group is removed using piperidine, followed by purification techniques such as chromatography or crystallization.

Biological Activity

Research indicates that (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid exhibits various biological activities, primarily due to its structural components. Similar compounds have demonstrated:

- Antioxidant Properties : Compounds containing phenylthio groups often exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Enzyme Interaction Studies : This compound is utilized to study enzyme-substrate interactions, contributing to our understanding of protein engineering and drug development.

Case Studies and Research Findings

Several studies have investigated the biological implications of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid:

- Peptide Synthesis : Its role in synthesizing complex peptides has been highlighted in various research articles, showcasing its utility in developing peptide-based therapeutics.

- Drug Development : The compound is under investigation for its potential in drug formulation, particularly in targeting specific diseases through peptide interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid, a comparison with related compounds can be beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Contains a phenylthio group | Antioxidant properties |

| Fluorenylmethoxycarbonyl-alanine | Fmoc protected alanine | Used in peptide synthesis |

| 2-Aminobutanoic acid | Simple amino acid structure | Building block in peptides |

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVKPJJQNJPHQT-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.